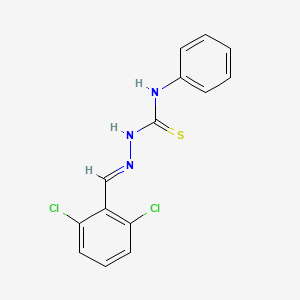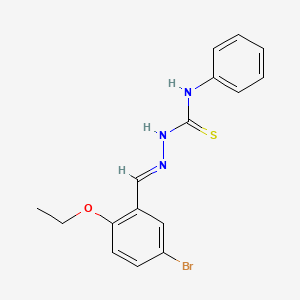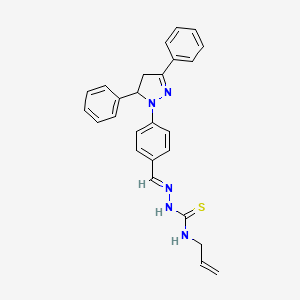
(1Z,N'E)-N-allyl-N'-(4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene)carbamohydrazonothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z,N’E)-N-allyl-N’-(4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene)carbamohydrazonothioic acid is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a benzylidene moiety, and a carbamohydrazonothioic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,N’E)-N-allyl-N’-(4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene)carbamohydrazonothioic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic conditions.
Synthesis of the Benzylidene Derivative: The benzylidene moiety is introduced by reacting the pyrazole derivative with benzaldehyde in the presence of a base, such as sodium hydroxide, to form the benzylidene-pyrazole intermediate.
Introduction of the Carbamohydrazonothioic Acid Group: The final step involves the reaction of the benzylidene-pyrazole intermediate with allyl isothiocyanate and hydrazine hydrate under reflux conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1Z,N’E)-N-allyl-N’-(4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene)carbamohydrazonothioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction could produce reduced benzylidene-pyrazole compounds.
Scientific Research Applications
Chemistry
In chemistry, (1Z,N’E)-N-allyl-N’-(4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene)carbamohydrazonothioic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features may enable it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1Z,N’E)-N-allyl-N’-(4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene)carbamohydrazonothioic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
(1Z,N’E)-N-allyl-N’-(4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene)carbamohydrazonothioic acid: Unique due to its combination of a pyrazole ring, benzylidene moiety, and carbamohydrazonothioic acid group.
(1Z,N’E)-N-allyl-N’-(4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene)carbamohydrazonothioic acid analogs: Compounds with similar structures but different substituents on the pyrazole or benzylidene rings.
Uniqueness
The uniqueness of (1Z,N’E)-N-allyl-N’-(4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene)carbamohydrazonothioic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[(E)-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]methylideneamino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5S/c1-2-17-27-26(32)29-28-19-20-13-15-23(16-14-20)31-25(22-11-7-4-8-12-22)18-24(30-31)21-9-5-3-6-10-21/h2-16,19,25H,1,17-18H2,(H2,27,29,32)/b28-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWADNKXCZHJPEX-TURZUDJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NN=CC1=CC=C(C=C1)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=S)N/N=C/C1=CC=C(C=C1)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
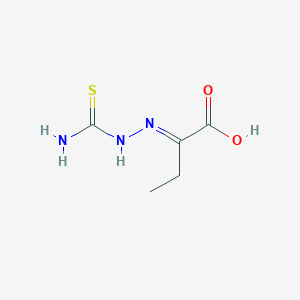
![1-[(Z)-(4-methoxy-3-nitrophenyl)methylideneamino]-3-methylthiourea](/img/structure/B7749721.png)
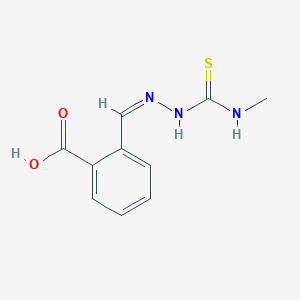
![1-[(E)-(2-butoxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B7749729.png)
![N'-[(2E)-4-tert-butoxy-4-oxobutan-2-ylidene]-N-methylcarbamohydrazonothioic acid](/img/structure/B7749749.png)
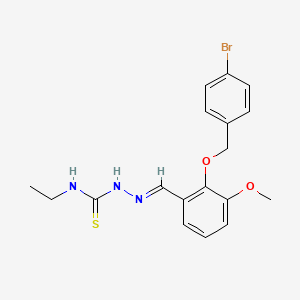
![1-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]-3-ethylthiourea](/img/structure/B7749763.png)
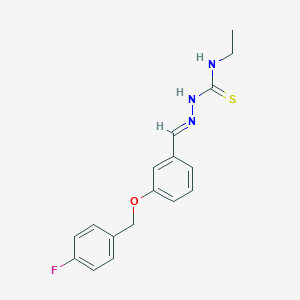
![1-[(E)-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]methylideneamino]-3-ethylthiourea](/img/structure/B7749781.png)
![2-[(4-Ethylphenyl)methylene]-N-phenylhydrazinecarbothioamide](/img/structure/B7749814.png)
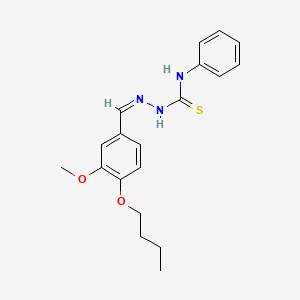
![1-phenyl-3-[(E)-(2,3,6-trichlorophenyl)methylideneamino]thiourea](/img/structure/B7749826.png)
